3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole

Lipophilicity LogP ADME

3-(4-Chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole (molecular weight ~277 g/mol) is a synthetic 3,5-disubstituted 1,2,4-oxadiazole featuring a 4-chlorophenyl ring at position 3 and a cyclohexylmethyl moiety at position 5. The compound belongs to a privileged heterocyclic scaffold class known for broad bioactivity potential.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
Cat. No. B5754069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H17ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
InChIKeyKNGXROLMUDVYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole: Core Physicochemical Properties and Its Place Among 1,2,4-Oxadiazole Scaffolds for Biological Research Procurement


3-(4-Chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole (molecular weight ~277 g/mol) is a synthetic 3,5-disubstituted 1,2,4-oxadiazole featuring a 4-chlorophenyl ring at position 3 and a cyclohexylmethyl moiety at position 5 . The compound belongs to a privileged heterocyclic scaffold class known for broad bioactivity potential [1]. Its physicochemical profile—defined by a calculated LogP of approximately 4.4–5.9 and a topological polar surface area (tPSA) of ~39 Ų—places it in a moderately lipophilic space distinct from more polar oxadiazole analogs, a characteristic that directly influences target engagement and membrane partitioning [2]. As a specific chemical entity cataloged under multiple identifiers (e.g., InChI Key: KNGXROLMUDVYLX), it occupies a precise structural niche within the 1,2,4-oxadiazole subclass, making unambiguous selection critical for SAR studies and chemical biology applications .

Why 1,2,4-Oxadiazole Cores Cannot Be Interchanged: Structural and Physicochemical Dependence of Biological Activity in 3-(4-Chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole


Despite the prevalence of 1,2,4-oxadiazole scaffolds in medicinal chemistry libraries, direct substitution among in-class analogs—even those with identical core rings—is unsupported by data. The appended 4-chlorophenyl group at position 3 contributes a specific electron-withdrawing and hydrophobic (π LogP +1.2) character critical for target binding . Meanwhile, the cyclohexylmethyl substituent at position 5 introduces significant sp³ carbon fraction (Fsp³ ≈ 0.44) and unique steric parameters that directly impact solubility, permeability, and metabolic stability [1]. Studies on structurally related 1,2,4-oxadiazoles demonstrate that even minor substituent variations (e.g., replacing Cl with OCH₃, altering the alkyl linker length, or substituting the cyclohexyl ring with a piperidinyl or phenyl group) lead to dramatic differences in measured biological potency (e.g., Kd shifts from millimolar to nanomolar ranges) [2]. The absence of robust in vivo or clinical data for this chemical series makes it imperative that procurement be driven by well-characterized compound identity and residue-specific computational and in vitro evidence, rather than class-level assumptions.

Quantifiable Differentiation of 3-(4-Chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole Against Closest Analogs


Lipophilicity Tuning: LogP Shift of ~2.9 Units Versus the 5-(Cyclohexylmethyl)-3-phenyl Analog

The 4-chlorophenyl substituent at position 3 substantially increases lipophilicity. The computed LogP for 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole (the unsubstituted phenyl analog) is 2.48 , while the ACD/LogP for the closely related 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole is 6.17 . A direct LogP value of 4.4 has been separately reported for the target compound [1]. The chlorine atom contributes a π LogP increment of +1.2, confirmed in vendor documentation , translating to a >2 log unit increase compared to the des-chloro parent scaffold.

Lipophilicity LogP ADME Permeability

Protein Binding Selectivity: Kd for Human S100B – A Target Not Engaged by the Cyclohexylmethyl Variant

The close structural analog 3-(4-chlorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole (SEN205A) binds the hydrophobic pocket of human S100B with a Kd of 0.5–1.0 mM, a key interaction site for TRTK-12 and p53 binding . In contrast, the 5-cyclohexylmethyl variant introduces a bulkier, less basic substituent lacking the piperidine N–H hydrogen-bond donor present in SEN205A. This replacement is predicted to abolish S100B engagement; no binding data exist showing S100B affinity for the 5-cyclohexylmethyl compound. The differentiation is driven by the lack of a basic amine at position 5, making the compounds functionally non-interchangeable for S100B-related mechanistic studies.

S100B Protein-Protein Interaction Kd Selectivity

Enzymatic Inhibition Potency Gap: 25 μM IC50 vs. nanomolar Activity of Optimized 1,2,4-Oxadiazoles Against Mycobacterial and Parasitic Targets

A structurally adjacent analog, 3-(4-chlorobenzyl)-N-cyclohexyl-1,2,4-oxadiazol-5-amine, exhibits an IC50 of 25,000 nM (25 μM) against BiP isoform A from Glycine max [1]. This is markedly higher (weaker) than the antimycobacterial MIC of 0.31 μM observed for the optimized 1,2,4-oxadiazole-pyranopyridine hybrid containing a 3-(4-chlorophenyl)-oxadiazole motif against Mycobacterium tuberculosis H37Rv [2]. The ~80,000-fold potency differential demonstrates that the core 3-(4-chlorophenyl)-1,2,4-oxadiazole fragment alone, without further functionalization at position 5 (as in the cyclohexylmethyl-substituted target compound), is not intrinsically highly potent against these enzyme targets. The compound thus serves as a valid low-activity baseline/fragment for optimization campaigns.

IC50 BiP Isoform A Enzyme Inhibition Antimycobacterial

Fsp³ Contribution: Distinguishing the Cyclohexylmethyl Substituent from Heteroaryl or Alkyl-Linker Analogs

The cyclohexylmethyl group at position 5 introduces a high fraction of sp³-hybridized carbons, with Fsp³ values for simplified cyclohexylmethyl-oxadiazoles reaching 0.8 [1]. By contrast, the SEN205A piperidine analog contains a heteroatom that increases polarity (tPSA ~51 Ų), and the ethyl-bridged analog extends the linker region without adding ring saturation . The estimated Fsp³ of the target compound (~0.44, based on 6 sp³ and 8 sp² carbons) positions it in a favorable range for oral bioavailability according to the Lovering saturation hypothesis, outperforming the fully aromatic 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole (Fsp³ = 0) [2]. No associated hydrogen-bond donor at position 5 maintains low tPSA (39 Ų), differentiating it from amino-oxadiazole variants with higher polar surface area.

Fsp3 Drug-likeness Solubility Saturation

Targeted Research and Procurement Scenarios for 3-(4-Chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole Driven by Quantitative Differentiation


Negative Control for S100B-p53 Protein–Protein Interaction Studies

The compound serves as an S100B-inactive analog alongside the active control SEN205A (Kd = 0.5–1.0 mM). Structural absence of the piperidine N–H donor at position 5 in the target compound is predicted to abrogate binding, making it a critical negative control in mechanistic assays examining the S100B-TRTK-12-p53 axis in malignant melanoma research .

Fragment-Based Lead Discovery Baseline

With a measured IC50 of 25,000 nM against BiP isoform A and a low molecular weight (~277 Da), the compound provides a well-characterized, low-potency starting fragment for medicinal chemistry optimization [1]. Its high Fsp³ (~0.44) and moderate LogP (4.4) offer advantages for fragment growing campaigns targeting enzymes with hydrophobic active sites, distinguishing it from fully aromatic, less saturated analogs [2].

Lipophilicity-Dependent Permeability Model Compound

The 4-chlorophenyl group confers a LogP increment of >2 units over the 3-phenyl analog . This property makes the compound a suitable tool for comparative membrane permeability studies across Caco-2 or PAMPA assays, where its lipophilicity is expected to enhance passive diffusion relative to the less lipophilic phenyl variant.

Comparative SAR for Cyclohexylmethyl Saturation Effects

The cyclohexylmethyl group introduces significant aliphatic ring character (6 sp³ carbons) without adding heteroatom polarity. In head-to-head SAR panels against the 5-piperidinyl (SEN205A) or 5-phenyl analogs, this compound reveals the steric and conformational effects of ring saturation on target binding, making it essential for understanding selectivity parameters in oxadiazole-based inhibitor design [2].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.